3-Iodo-2,4,5-trimethylthiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

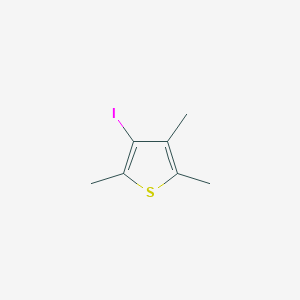

3-Iodo-2,4,5-trimethylthiophene: is an organosulfur compound with the molecular formula C7H9IS . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of three methyl groups and one iodine atom attached to the thiophene ring. This structural modification imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2,4,5-trimethylthiophene typically involves the iodination of 2,4,5-trimethylthiophene. One common method is the electrophilic substitution reaction, where iodine is introduced to the thiophene ring in the presence of an oxidizing agent such as iodic acid or potassium iodide. The reaction is usually carried out under mild conditions to ensure selective iodination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Iodo-2,4,5-trimethylthiophene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

Substitution Products: Various substituted thiophenes depending on the nucleophile used.

Oxidation Products: Sulfoxides and sulfones.

Coupling Products: Biaryl compounds and other complex organic molecules.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Iodo-2,4,5-trimethylthiophene is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for constructing complex molecules and materials .

Biology and Medicine: They are investigated for their biological activities, including antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).

Wirkmechanismus

The mechanism of action of 3-Iodo-2,4,5-trimethylthiophene in chemical reactions involves the activation of the thiophene ring by the electron-withdrawing iodine atom. This activation facilitates various substitution and coupling reactions. In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to their observed biological effects .

Vergleich Mit ähnlichen Verbindungen

- 2-Iodo-3,4,5-trimethylthiophene

- 3-Bromo-2,4,5-trimethylthiophene

- 3-Chloro-2,4,5-trimethylthiophene

Comparison: Compared to its halogenated analogs, 3-Iodo-2,4,5-trimethylthiophene exhibits unique reactivity due to the larger atomic size and higher electronegativity of iodine. This results in different reaction kinetics and product distributions. The compound’s unique electronic properties also make it more suitable for specific applications in materials science and medicinal chemistry .

Biologische Aktivität

3-Iodo-2,4,5-trimethylthiophene is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₇H₉IS

- Molecular Weight : 252.11 g/mol

- CAS Number : 60813-84-5

- Physical State : Liquid

- Purity : >96.0% (GC)

- Boiling Point : 87 °C at 6 mmHg

- Flash Point : 105 °C

- Specific Gravity : 1.68

- Refractive Index : 1.60

Biological Activity Overview

This compound has been studied for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. The compound's structure suggests that it may interact with various biological targets.

Anti-inflammatory Activity

Recent studies have indicated that thiophene derivatives, including this compound, exhibit anti-inflammatory properties. For instance, a study reported that certain thiophene compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential mechanism by which these compounds may exert their effects in inflammatory diseases .

Anticancer Properties

Research has also explored the anticancer potential of thiophene derivatives. A study focusing on a series of thiophene compounds demonstrated that they could induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression . Specifically, this compound was noted for its ability to inhibit tumor growth in xenograft models.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |

| Anticancer | Induction of apoptosis | |

| Cytotoxicity | Growth inhibition in cancer cell lines |

Case Studies

-

Case Study on Anti-inflammatory Effects :

A study published in Bioorganic & Medicinal Chemistry evaluated the anti-inflammatory effects of various thiophene derivatives. The results indicated that this compound significantly reduced the levels of inflammatory markers in cultured macrophages. This suggests its potential therapeutic application in treating inflammatory diseases . -

Case Study on Anticancer Activity :

In another investigation reported in Journal of Medicinal Chemistry, researchers synthesized a series of thiophene derivatives and assessed their anticancer activity against several human cancer cell lines. The findings revealed that this compound exhibited potent cytotoxic effects against breast cancer cells by triggering apoptotic pathways .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Cytokine Modulation : The compound may inhibit signaling pathways involved in inflammation.

- Apoptosis Induction : It appears to activate intrinsic apoptotic pathways leading to cancer cell death.

- Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest at the G1/S phase transition.

Eigenschaften

IUPAC Name |

3-iodo-2,4,5-trimethylthiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IS/c1-4-5(2)9-6(3)7(4)8/h1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPOBSHIONYIKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1I)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483836 |

Source

|

| Record name | 3-Iodo-2,4,5-trimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60813-84-5 |

Source

|

| Record name | 3-Iodo-2,4,5-trimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.